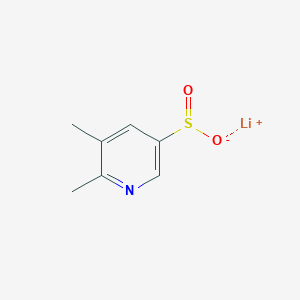

Lithium;5,6-dimethylpyridine-3-sulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

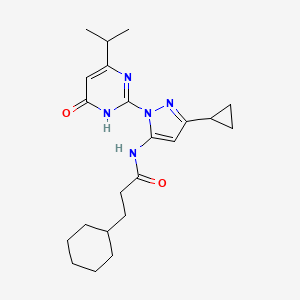

“Lithium;5,6-dimethylpyridine-3-sulfinate” is a chemical compound with the CAS Number: 2551117-71-4 . It has a molecular weight of 177.15 and is typically stored at temperatures below -10 degrees Celsius . The compound is available in powder form .

Molecular Structure Analysis

The InChI code for “Lithium;5,6-dimethylpyridine-3-sulfinate” is1S/C7H9NO2S.Li/c1-5-3-7 (11 (9)10)4-8-6 (5)2;/h3-4H,1-2H3, (H,9,10);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“Lithium;5,6-dimethylpyridine-3-sulfinate” is a powder with a molecular weight of 177.15 . It is stored at temperatures below -10 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Electrochemical Energy Storage

Lithium;5,6-dimethylpyridine-3-sulfinate has potential applications in the field of electrochemical energy storage . It can be used in the development of all-solid-state lithium-based batteries with sulfide electrolytes . These batteries are considered a viable option for electrochemical energy storage due to their nonflammable nature and high energy density. The compound could help in stabilizing the electrode/electrolyte interface, thus enhancing the battery’s performance and safety.

Pharmaceutical Research

In pharmaceutical research, this compound can serve as a reference standard for testing and ensuring the quality of pharmaceutical products . Its well-defined structure and purity make it suitable for use in high-precision analytical methods like HPLC and mass spectrometry.

Material Science

Lithium;5,6-dimethylpyridine-3-sulfinate may be used in material science research, particularly in the synthesis of new materials . Its properties could be beneficial in creating compounds with specific electronic or optical characteristics, which can be applied in various technologies such as semiconductors and sensors.

Chemical Synthesis

This compound has applications in chemical synthesis , where it can be used as a reagent or catalyst . It might play a role in facilitating reactions that form new chemical bonds, leading to the creation of novel molecules for various industrial applications.

Chromatography

In the field of chromatography , Lithium;5,6-dimethylpyridine-3-sulfinate can be utilized as a component in the mobile phase or as a standard for calibrating equipment . Its unique chemical properties can help in the separation and identification of complex mixtures.

Analytical Chemistry

As an analytical chemistry tool, this compound can be used in the development of new analytical methods for detecting and quantifying substances . Its stability and reactivity can be advantageous in creating sensitive and accurate assays.

Environmental Monitoring

Lastly, this compound might be used in environmental monitoring to detect pollutants or changes in the environment . Its sensitivity to specific chemicals can make it a valuable component in sensors designed to monitor air or water quality.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Wirkmechanismus

Target of Action

Lithium salts, a component of the compound, are known to be mood stabilizers and are used in the treatment of bipolar disorder . They counteract both mania and depression by interacting with several critical neuronal enzymes and neurotransmitter receptors .

Mode of Action

Lithium, a component of the compound, is known to have a therapeutic action that may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .

Biochemical Pathways

Lithium is known to interact with several critical neuronal enzymes and neurotransmitter receptors, potentially affecting multiple biochemical pathways .

Result of Action

Lithium salts are known to counteract both mania and depression, indicating that they have significant effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

lithium;5,6-dimethylpyridine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.Li/c1-5-3-7(11(9)10)4-8-6(5)2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCGSFMOVUUZAF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=CN=C1C)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2870703.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2870704.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2870710.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2870711.png)

![1-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2870713.png)

![(1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2870714.png)

![N-(4-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2870722.png)